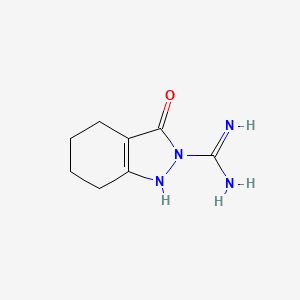![molecular formula C9H13NO4S B1297219 4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione CAS No. 302806-16-2](/img/structure/B1297219.png)
4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Furylmethyl)amino]-3-hydroxythiolane-1,1-dione, also known as FMD, is an organic compound with a range of applications in scientific research. FMD is a versatile and important building block for a variety of different syntheses and is used in a variety of disciplines such as organic chemistry, biochemistry, and pharmacology. FMD has been studied extensively and is known to have a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Ring Opening Reactions and Synthesis of Novel Compounds
Research has explored the ring-opening reactions of furan derivatives, leading to the synthesis of complex molecules with potential applications in material science and organic synthesis. For instance, the dichotomy in the ring-opening reaction of a furan-derived compound with cyclic secondary amines has been detailed, resulting in the formation of stable cyclopentenyl derivatives and unexpected diones, highlighting the versatility of furan compounds in synthetic chemistry Šafár̆ et al., 2000.
Molecular Structure and Hydrogen Bonding
Studies on unsymmetrical Schiff bases derived from diamines and furan derivatives have contributed to our understanding of molecular structures and intermolecular interactions. The investigation into the crystal and molecular structures of these compounds underscores the role of hydrogen bonding in stabilizing molecular assemblies, which can have implications for the design of new materials and drugs Opozda et al., 2006.
Solvatochromism and Molecular Interactions
The study of solvatochromism in compounds containing furan and thiolane rings offers insights into molecular interactions in various environments. Research on the UV/Vis absorption spectra of furan and thiophene analogs in different solvents provides valuable data on how molecular structures interact with their surroundings, which is crucial for the development of sensors and optoelectronic devices El-Sayed et al., 2003.
Anticancer and Antiviral Evaluation
Furan derivatives have been evaluated for their anticancer and antiviral properties. For example, research into squarate-based carbocyclic nucleosides synthesized from furan analogs has shed light on their potential therapeutic applications, demonstrating the significance of furan derivatives in medicinal chemistry Lu et al., 2017.
Materials Science and Polymer Functionalization
The functionalization of polyesters through thiol-yne chemistry highlights the applicability of thiolane derivatives in designing degradable, cell-penetrating, and gene delivery agents. Such advancements underscore the role of these compounds in developing new materials for biomedical applications Zhang et al., 2012.
Propiedades
IUPAC Name |
4-(furan-2-ylmethylamino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c11-9-6-15(12,13)5-8(9)10-4-7-2-1-3-14-7/h1-3,8-11H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLZFELKWVMUAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

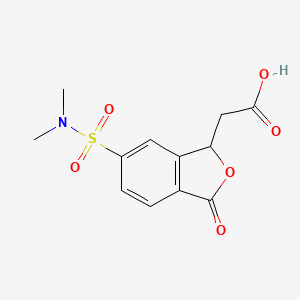
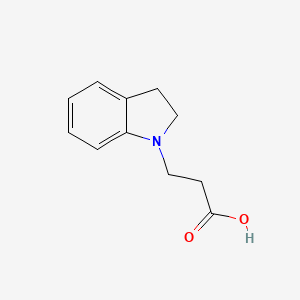
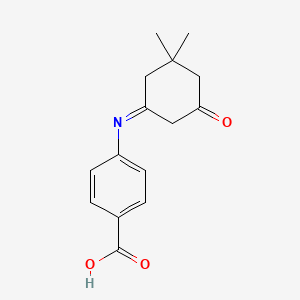
![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)
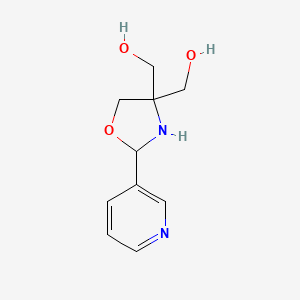
![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)

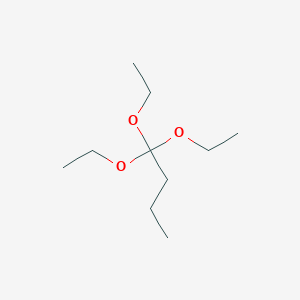
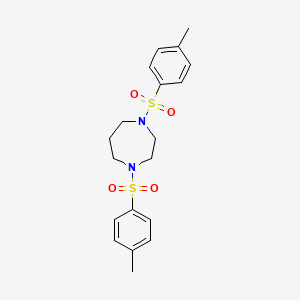
![tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate](/img/structure/B1297173.png)


![3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B1297178.png)
